N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(3-chlorophenyl)acetamide

Catalog No.
S14018657
CAS No.
M.F
C17H12BrClN2OS
M. Wt
407.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(3-chloro...

Product Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(3-chlorophenyl)acetamide

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(3-chlorophenyl)acetamide

Molecular Formula

C17H12BrClN2OS

Molecular Weight

407.7 g/mol

InChI

InChI=1S/C17H12BrClN2OS/c18-13-6-4-12(5-7-13)15-10-23-17(20-15)21-16(22)9-11-2-1-3-14(19)8-11/h1-8,10H,9H2,(H,20,21,22)

InChI Key

UOZXCKHTWIZKIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(3-chlorophenyl)acetamide is a synthetic compound characterized by its unique molecular structure, which includes a thiazole ring and multiple aromatic groups. The molecular formula of this compound is C17H12BrClN2OS, and it has a molecular weight of 407.7 g/mol. The compound's structure includes a bromophenyl group, a chlorophenyl group, and an acetamide functional group, contributing to its distinctive chemical properties and biological activities .

  • Oxidation: This process can introduce oxygen-containing functional groups into the molecule. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms, typically using sodium borohydride or lithium aluminum hydride as reducing agents.
  • Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, such as halogenation or nitration.

The specific products formed from these reactions depend on the conditions and reagents used, leading to diverse derivatives with potential applications in medicinal chemistry.

Research indicates that N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(3-chlorophenyl)acetamide exhibits significant biological activity. It has been investigated for its antimicrobial and anticancer properties:

  • Antimicrobial Activity: The compound may inhibit bacterial lipid biosynthesis, which is crucial for bacterial survival.
  • Anticancer Activity: Preliminary studies suggest that it may inhibit specific enzymes or receptors involved in cancer cell proliferation, particularly against breast cancer cell lines .

The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(3-chlorophenyl)acetamide typically involves the following steps:

  • Formation of the Thiazole Ring: This is achieved by reacting 4-bromobenzaldehyde with thiosemicarbazide under controlled conditions to form the thiazole intermediate.
  • Acetamide Formation: The thiazole intermediate is then reacted with 3-chlorophenylacetic acid to yield the final product.

In an industrial context, scaling up this synthesis would involve optimizing reaction conditions for higher yields and purity while ensuring safety measures are in place for handling hazardous reagents.

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(3-chlorophenyl)acetamide has several applications:

  • Medicinal Chemistry: As a potential lead compound for developing new antimicrobial and anticancer drugs.
  • Chemical Research: Used as a building block for synthesizing more complex molecules in organic synthesis .

Several compounds share structural similarities with N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(3-chlorophenyl)acetamide. Here are some notable examples:

Compound NameStructural CharacteristicsUnique Features
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamideContains thiazole and bromophenyl groupsLacks the specific chlorophenyl group
4-bromophenylthiazole derivativesSimilar thiazole ring structureVaries in substituents on the aromatic rings
2-{[4-(4-Bromophenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneIncorporates piperazine and triazole moietiesOffers different biological activity profiles

Uniqueness

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(3-chlorophenyl)acetamide stands out due to its specific combination of functional groups that confer unique biological properties. Its dual activity against microbial infections and cancer cells makes it a promising candidate for further research and development in pharmaceutical applications .

XLogP3

5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

405.95422 g/mol

Monoisotopic Mass

405.95422 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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